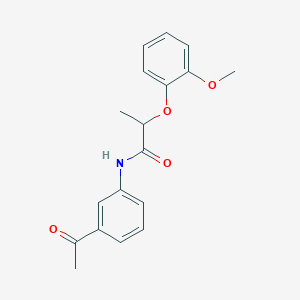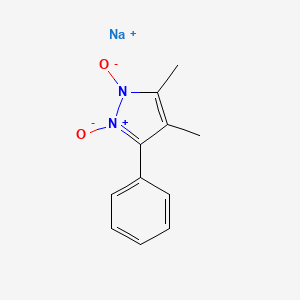
N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
説明
N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as EPTC, is an herbicide that has been widely used in agriculture to control weeds. It belongs to the family of thiocarbamates and is known for its selective action against annual grasses and broadleaf weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用機序
EPTC works by inhibiting the production of fatty acids in plants, which leads to the death of the targeted weeds. It does this by binding to and inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
EPTC has been shown to have low toxicity to humans and animals, and its use in agriculture has not been associated with any significant adverse effects. However, it is important to note that EPTC can be toxic to aquatic organisms and should be used with caution near bodies of water. In plants, EPTC has been shown to affect the production of certain enzymes and proteins, leading to the inhibition of fatty acid synthesis and ultimately, the death of the plant.
実験室実験の利点と制限
EPTC has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-established mechanism of action. However, it is important to note that EPTC is not a universal herbicide and may not be effective against all types of weeds. Additionally, its selectivity towards certain weeds may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on EPTC. One area of interest is its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. EPTC has been shown to have anti-inflammatory and antioxidant properties, which may make it a valuable tool in the treatment of these diseases. Additionally, further research could be done to explore the potential use of EPTC in combination with other herbicides or drugs, as well as its potential for use in sustainable agriculture practices.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Its selectivity towards these weeds makes it a valuable tool in agriculture, as it allows for the targeted control of weeds without harming crops. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-ethyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h10H,2-9H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXSZNDFJMJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3963105.png)

![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![3-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963132.png)
![diisopropyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3963133.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3963136.png)
![ethyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3963144.png)
![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)
![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)
![1-(benzylthio)-8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963190.png)

